molecular formula C6H6BrNZn B3258776 6-Methyl-2-pyridylzinc bromide CAS No. 308795-98-4

6-Methyl-2-pyridylzinc bromide

Cat. No.: B3258776
CAS No.: 308795-98-4
M. Wt: 237.4 g/mol
InChI Key: JSTYQZIXEXOPBT-UHFFFAOYSA-M
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Description

6-Methyl-2-pyridylzinc bromide is an organometallic compound with the chemical formula C6H6BrN2Zn. It is a white crystalline solid that is soluble in non-polar organic solvents such as ether and dichloromethane. This compound is stable in air and is commonly used in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-pyridylzinc bromide is typically prepared by the direct insertion of active zinc into 2-bromomethylpyridine. The reaction involves placing 6-methyl-2-pyridine and zinc powder in a reaction flask, followed by the slow addition of zinc hexachloride. The reaction proceeds under mild conditions to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of highly active zinc, prepared using the Rieke method. This method involves reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents. The resulting highly active zinc is then used to prepare organozinc reagents, including this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically substituted pyridine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

6-Methyl-2-pyridylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of functional materials and polymers.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridylzinc bromide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridylzinc bromide
  • 4-Methyl-2-pyridylzinc bromide
  • 6-Ethoxy-6-oxohexylzinc bromide
  • 2-Cyanoethylzinc bromide
  • 2-Adamantylzinc bromide

Uniqueness

6-Methyl-2-pyridylzinc bromide is unique due to the presence of a methyl group at the 6-position of the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can lead to different reaction pathways and products compared to other pyridylz

Properties

IUPAC Name

bromozinc(1+);6-methyl-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYQZIXEXOPBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[C-]=N1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-pyridylzinc bromide
Reactant of Route 2
6-Methyl-2-pyridylzinc bromide
Reactant of Route 3
6-Methyl-2-pyridylzinc bromide
Reactant of Route 4
6-Methyl-2-pyridylzinc bromide
Reactant of Route 5
6-Methyl-2-pyridylzinc bromide
Reactant of Route 6
6-Methyl-2-pyridylzinc bromide

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